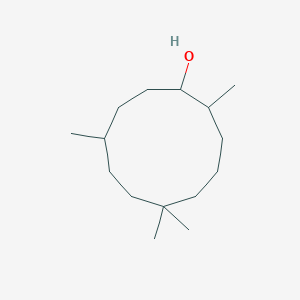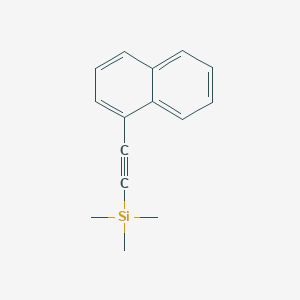
1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
Descripción general
Descripción
1-(1-Naphthyl)-2-(trimethylsilyl)acetylene, commonly known as NTA, is a chemical compound that has been widely studied for its potential applications in scientific research. NTA is a member of the acetylene family of compounds, which are characterized by their triple bond between two carbon atoms. In
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
1-(1-Naphthyl)-2-(trimethylsilyl)acetylene has been utilized in the synthesis of high molecular weight polymers such as poly(1-β-naphthyl-2-phenylacetylene) membranes. These polymers exhibit remarkable properties including high oxygen permeability, thermal stability, and the ability to form free-standing membranes. The desilylation of these membranes can further enhance their oxygen permeability and thermal stability, indicating potential applications in gas separation technologies (Sakaguchi, Kwak, & Masuda, 2002).
Fluorescent Materials and Nano-Structures
The compound has also been used in the creation of carbon dendron nano-chains with π-extended conjugation, leading to nanometer-sized conjugated oligomers that exhibit fluorescence emission. This suggests its potential in the development of new materials for optoelectronic applications (Rodríguez, Tejedor, Esquivias, & Díaz, 2003).
Catalytic Coupling Reactions
Furthermore, this compound has been involved in copper- and palladium-catalyzed sonogashira-type coupling reactions. The employment of microwave irradiation in these reactions has shown to improve yield and reduce reaction time, which could be beneficial in various organic synthesis applications (Lei et al., 2016).
Gas Separation and Adsorption
Another significant application is in the synthesis of crystalline polyimide porous organic frameworks, which demonstrate selective adsorption of acetylene over ethylene. This property is crucial for the petrochemical industry, where the separation of these gases is a common requirement. The framework's design provides insights into optimizing porous materials for gas separation (Jiang et al., 2018).
Propiedades
IUPAC Name |
trimethyl(2-naphthalen-1-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Si/c1-16(2,3)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATBCTJRCLNXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403302 | |
| Record name | 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104784-51-2 | |
| Record name | 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

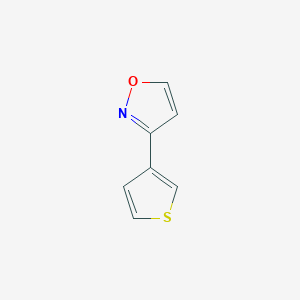



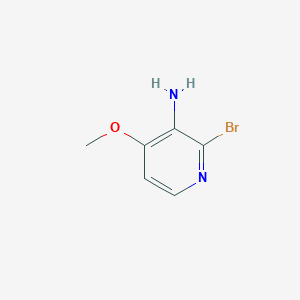
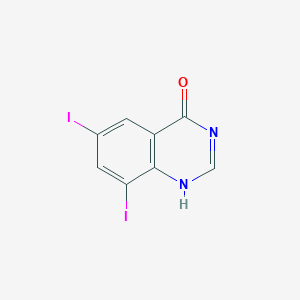

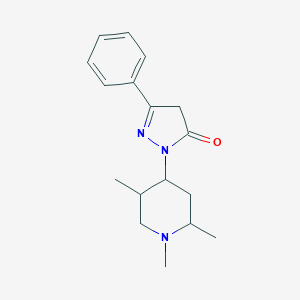
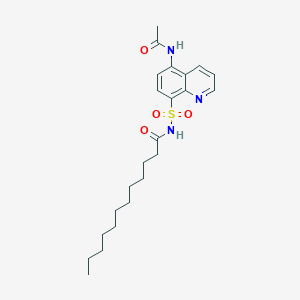
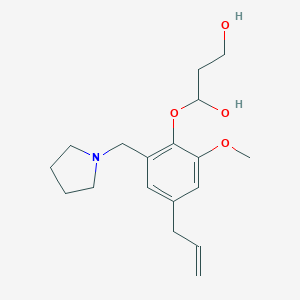

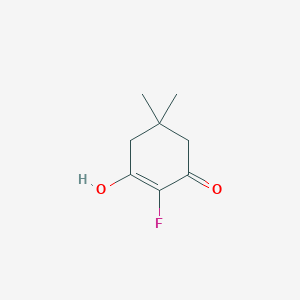
![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)
